molecular formula C5H4Cl2N2O B156074 4,6-Dichloro-5-methoxypyrimidine CAS No. 5018-38-2

4,6-Dichloro-5-methoxypyrimidine

Cat. No.: B156074
CAS No.: 5018-38-2
M. Wt: 179 g/mol
InChI Key: IJQIGKLDBGKSNT-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-methoxypyrimidine is an organic compound with the molecular formula C5H4Cl2N2O. It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-5-methoxypyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 4,6-Dichloro-5-methoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and methoxy groups allows for a wide range of chemical modifications, making it a versatile intermediate in various synthetic pathways .

Biological Activity

4,6-Dichloro-5-methoxypyrimidine (4,6-DCl-5-OMePyr) is a pyrimidine derivative with significant implications in pharmaceutical and agrochemical research. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C5_5H4_4Cl2_2N2_2O
  • Molecular Weight : 179.00 g/mol
  • Melting Point : 50 to 56 °C
  • CAS Number : 5018-38-2

The biological activity of 4,6-DCl-5-OMePyr is primarily attributed to its structural features, which allow it to interact with various biological targets. Notably, it has been studied for its potential as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can significantly affect drug metabolism and pharmacokinetics, leading to potential drug-drug interactions when co-administered with other pharmaceuticals .

Antimicrobial Properties

Research indicates that while 4,6-DCl-5-OMePyr itself may not exhibit strong antibacterial or antifungal activity, its derivatives have shown promise against certain bacterial strains. Modifications to the compound's structure have led to enhanced biological properties, making it a valuable scaffold in drug design.

Antitumor Activity

Pyrimidine derivatives are well-known in the field of oncology. Studies have suggested that compounds similar to 4,6-DCl-5-OMePyr may exhibit antitumor properties by interfering with cellular processes associated with cancer cell proliferation . The exact mechanisms remain under investigation but are thought to involve modulation of signaling pathways critical for tumor growth.

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A study investigated the antibacterial effects of various pyrimidine derivatives, including modifications of 4,6-DCl-5-OMePyr. Results indicated that certain derivatives displayed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis while showing lesser effects on Gram-negative strains.
  • Cytochrome P450 Interaction :
    • Research highlighted the role of 4,6-DCl-5-OMePyr as a CYP1A2 inhibitor. This study emphasized the importance of understanding how this compound can alter the metabolism of co-administered drugs, which is crucial for developing safe therapeutic regimens .
  • Antitumor Potential :
    • A recent investigation into pyrimidine derivatives revealed that modifications on the 4 and 6 positions could enhance cytotoxicity against various cancer cell lines. The study suggested that these compounds could be further explored as potential chemotherapeutic agents .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compound Two Cl atoms at positions 4 and 6; methoxy group at position 5Moderate antibacterial potential; CYP1A2 inhibitor
2,4-Dichloro-5-methoxypyrimidine Similar structure; different Cl positioningLimited studies on biological activity
4,6-Dichloro-5-methylpyrimidine Methyl group instead of methoxyPotentially similar activities; less explored

Properties

IUPAC Name

4,6-dichloro-5-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O/c1-10-3-4(6)8-2-9-5(3)7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQIGKLDBGKSNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CN=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90198228
Record name 4,6-Dichloro-5-methoxypyrimidine
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Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5018-38-2
Record name 4,6-Dichloro-5-methoxypyrimidine
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Record name 4,6-Dichloro-5-methoxypyrimidine
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Record name 5018-38-2
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Record name 4,6-Dichloro-5-methoxypyrimidine
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Record name 4,6-dichloro-5-methoxypyrimidine
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Record name 4,6-DICHLORO-5-METHOXYPYRIMIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure of 4,6-Dichloro-5-methoxypyrimidine and are there any notable structural features?

A1: this compound (C5H4Cl2N2O) exhibits a near-planar molecular structure. [] The molecule consists of a pyrimidine ring with chlorine atoms substituted at the 4 and 6 positions, a methoxy group at the 5 position, and hydrogen atoms occupying the remaining positions. Notably, the carbon atom of the methoxy group deviates from the plane formed by the other atoms in the molecule. [] This structural information is crucial for understanding its potential reactivity and interactions.

Q2: How does the crystal structure of this compound influence its solid-state packing?

A2: In its crystal form, this compound molecules interact through close contacts between the chlorine atoms and nitrogen atoms of neighboring molecules (Cl⋯N contacts). [] These interactions, with distances of 3.0940 (15) Å and 3.1006 (17) Å, contribute to the formation of a three-dimensional framework within the crystal lattice. [] Understanding the crystal packing of this compound can be relevant for studies related to polymorphism, solubility, and other solid-state properties.

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